molecular formula C17H25FN4O B3026821 N-Cyclohexylcyclohexanamine;5-fluoro-2-oxo-1H-pyrazine-3-carbonitrile CAS No. 1137606-74-6

N-Cyclohexylcyclohexanamine;5-fluoro-2-oxo-1H-pyrazine-3-carbonitrile

Cat. No. B3026821
M. Wt: 320.4 g/mol
InChI Key: CUEAMQKUSNCUDI-UHFFFAOYSA-N
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Description

N-Cyclohexylcyclohexanamine;5-fluoro-2-oxo-1H-pyrazine-3-carbonitrile (NCC5FOPC) is a novel chemical compound with a wide range of potential applications in scientific research and other areas. NCC5FOPC has been used in a variety of studies, ranging from drug design to biochemistry. It has been shown to have a variety of biochemical and physiological effects, and its synthesis is relatively simple.

Scientific Research Applications

Heterocyclic Synthesis and Antimicrobial Activity

  • A study detailed the synthesis of polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives, starting with compounds similar to 5-fluoro-2-oxo-1H-pyrazine-3-carbonitrile. These compounds were tested for antibacterial and antifungal activities, with some showing potency equal to standard drugs like norfloxacin and fluconazole (Hafez, Alshammari, & El-Gazzar, 2015).

Synthesis and Cytotoxic Activity

  • Research explored the reaction of 2-cyanoacetohydrazide with cyclohexanone, forming 4,5,6,7-tetrahydroindole derivatives. Some of these derivatives, structurally related to N-Cyclohexylcyclohexanamine, exhibited significant inhibitory effects on tumor cell lines, surpassing the reference drug doxorubicin, while being minimally active towards normal cells (Mohareb & Abdelaziz, 2013).

Synthesis of Fused Cyclohexene and Pyran Rings

  • A study conducted synthesis involving a compound structurally similar to N-Cyclohexylcyclohexanamine. The resulting compound, featuring fused cyclohexene and pyran rings, demonstrated potential for further scientific exploration (Kour et al., 2014).

Novel Furo[3,2-e]pyrazolo[3,4-b]pyrazines Synthesis

  • The study focused on synthesizing novel 6-functionalized-5-amino-3-methyl-1-phenyl-1H-furo[3,2-e]pyrazolo[3,4-b]pyrazines. These novel heterocyclic compounds were anticipated to have pharmacological activities in future studies (El‐Dean et al., 2018).

Progesterone Receptor Modulators

  • A study reported the synthesis of 5-(7-fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile. This compound, related to 5-fluoro-2-oxo-1H-pyrazine-3-carbonitrile, demonstrated potent activity on progesterone receptor antagonist and contraceptive endpoints (Fensome et al., 2008).

Novel Pyrazole Derivatives Synthesis

  • A reaction involving malononitrile and N,2-diarylhydrazinecarbothioamide, under iodine/triethylamine, produced novel pyrazoles. This process utilized iodine as a desulfurizing agent, efficiently promoting cyclization reactions (Mahdavi et al., 2016).

properties

IUPAC Name

N-cyclohexylcyclohexanamine;5-fluoro-2-oxo-1H-pyrazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C5H2FN3O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;6-4-2-8-5(10)3(1-7)9-4/h11-13H,1-10H2;2H,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEAMQKUSNCUDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C1=C(N=C(C(=O)N1)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 25221940

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Cyclohexylcyclohexanamine;5-fluoro-2-oxo-1H-pyrazine-3-carbonitrile
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N-Cyclohexylcyclohexanamine;5-fluoro-2-oxo-1H-pyrazine-3-carbonitrile
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N-Cyclohexylcyclohexanamine;5-fluoro-2-oxo-1H-pyrazine-3-carbonitrile
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N-Cyclohexylcyclohexanamine;5-fluoro-2-oxo-1H-pyrazine-3-carbonitrile
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N-Cyclohexylcyclohexanamine;5-fluoro-2-oxo-1H-pyrazine-3-carbonitrile
Reactant of Route 6
N-Cyclohexylcyclohexanamine;5-fluoro-2-oxo-1H-pyrazine-3-carbonitrile

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